molecular formula C11H11F3N2S B14152578 2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine CAS No. 302938-51-8

2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B14152578
CAS No.: 302938-51-8
M. Wt: 260.28 g/mol
InChI Key: WXLXFWWANNSDFP-UHFFFAOYSA-N
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Description

2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a sulfanyl group, which is further connected to an ethyl chain and an isoindoline core. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Sulfanyl Group: This can be done using thiolating agents like thiourea or thiols under suitable conditions.

    Final Assembly: The ethyl chain is introduced through alkylation reactions, completing the synthesis of the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process.

Chemical Reactions Analysis

2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the isoindoline core or other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions to proceed efficiently.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, catalysts such as palladium or platinum complexes, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: Its chemical stability and reactivity make it useful in the development of new materials, coatings, and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The sulfanyl group may form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the isoindoline core can interact with various receptors or proteins, modulating their function and leading to downstream biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine stands out due to its unique combination of functional groups. Similar compounds include:

    2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-one: Differing by the presence of a carbonyl group instead of an imine, this compound exhibits different reactivity and biological activity.

    2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-thiol:

    2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-amine: With an amine group, this compound can participate in different types of chemical reactions and may have unique biological effects.

The uniqueness of this compound lies in its balanced combination of functional groups, providing a versatile platform for various scientific investigations and applications.

Properties

CAS No.

302938-51-8

Molecular Formula

C11H11F3N2S

Molecular Weight

260.28 g/mol

IUPAC Name

2-[2-(trifluoromethylsulfanyl)ethyl]-3H-isoindol-1-imine

InChI

InChI=1S/C11H11F3N2S/c12-11(13,14)17-6-5-16-7-8-3-1-2-4-9(8)10(16)15/h1-4,15H,5-7H2

InChI Key

WXLXFWWANNSDFP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1CCSC(F)(F)F

Origin of Product

United States

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